Gold;iridium;oxoplatinum
Description
Gold, iridium, and oxoplatinum are transition metal-based compounds with distinct chemical, structural, and biomedical properties. Gold complexes are widely studied for their antiarthritic and antimicrobial activities, while iridium, a platinum-group metal, is emerging in materials science for its exceptional hardness and corrosion resistance. Oxoplatinum, a platinum(IV) complex (cis-dichlorodiamminedihydroxoplatinum(IV)), is a third-generation anticancer agent with reduced toxicity compared to earlier platinum(II) drugs like cisplatin. This article compares these compounds with their structural analogs, focusing on their pharmacological, chemical, and functional differences.
Properties
CAS No. |
189033-13-4 |
|---|---|
Molecular Formula |
AuIrOPt |
Molecular Weight |
600.27 g/mol |
IUPAC Name |
gold;iridium;oxoplatinum |
InChI |
InChI=1S/Au.Ir.O.Pt |
InChI Key |
CBDYMWLIMMIKIH-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pt].[Ir].[Au] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gold;iridium;oxoplatinum typically involves the co-precipitation of gold, iridium, and platinum salts in an aqueous solution. The process begins with the dissolution of gold chloride, iridium chloride, and platinum chloride in a suitable solvent, such as hydrochloric acid. The solution is then subjected to a reducing agent, such as sodium borohydride, to precipitate the metals as their respective oxides. The precipitate is filtered, washed, and dried to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as chemical vapor deposition or electrodeposition. These methods allow for precise control over the composition and morphology of the compound, which is essential for its application in high-performance devices.
Chemical Reactions Analysis
Types of Reactions
Gold;iridium;oxoplatinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic configurations and oxidation states of the constituent metals.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine in an aqueous medium.
Substitution: Substitution reactions often involve the replacement of one metal center with another metal or ligand, facilitated by ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species or elemental metals.
Scientific Research Applications
Gold;iridium;oxoplatinum has a wide range of scientific research applications due to its unique properties:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its high catalytic activity and stability make it suitable for industrial processes.
Electronics: The compound’s excellent electrical conductivity and stability make it an ideal material for use in electronic devices, such as sensors and transistors.
Medicine: this compound is being investigated for its potential use in medical applications, including drug delivery and imaging. Its biocompatibility and ability to interact with biological molecules make it a promising candidate for therapeutic and diagnostic purposes.
Material Science: The compound is used in the development of advanced materials with unique mechanical and thermal properties, such as high-strength alloys and heat-resistant coatings.
Mechanism of Action
The mechanism of action of gold;iridium;oxoplatinum involves its interaction with various molecular targets and pathways. In catalysis, the compound facilitates the activation and transformation of reactants through its metal centers, which provide active sites for chemical reactions. In biological systems, the compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. These interactions are mediated by the unique electronic and steric properties of the gold, iridium, and platinum centers.
Comparison with Similar Compounds
Structural and Chemical Properties
Gold Complexes
Gold typically exists in oxidation states +I and +III. Gold(I) complexes, such as auranofin, form linear two-coordinate geometries, while gold(III) complexes adopt square-planar configurations similar to platinum(II) . Gold-nitrogen complexes, like dinuclear gold(I) amidinates, exhibit Au–Au bonding with bond lengths ranging from 2.70–3.05 Å, as confirmed by X-ray crystallography . These complexes are less reactive with polynucleotides compared to platinum analogs, limiting their DNA-binding efficacy .
Iridium Complexes
Iridium primarily forms oxidation states +III and +IV. Its complexes, such as iridium coatings, demonstrate superior hardness (Mohs scale: 6.5) and reflectivity compared to gold (Mohs: 2.5) . Iridium’s oxidative state critically influences deposition quality in electroplating, though commercial electrolytes for iridium plating remain underdeveloped . Unlike gold, iridium’s high melting point (2,466°C) and corrosion resistance make it suitable for high-wear applications (e.g., medical implants) .
Oxoplatinum Complexes
Oxoplatinum (Pt(IV)) features an octahedral geometry with two chloride and two hydroxide ligands. This structure enhances kinetic inertness, reducing premature activation compared to cisplatin (Pt(II)) . The Pt–Cl bond lengths in oxoplatinum (~2.30 Å) are longer than those in cisplatin (~2.28 Å), contributing to its slower hydrolysis and lower nephrotoxicity .
Anticancer Activity
- Oxoplatinum vs. Cisplatin :
Oxoplatinum exhibits a 10-fold lower toxicity than cisplatin (LD₅₀ in rats: 20 mg/kg vs. 2 mg/kg) and avoids cross-resistance with cisplatin in colorectal and gastric cancers . Its Pt(IV) core requires intracellular reduction to active Pt(II), delaying DNA cross-link formation and reducing acute side effects . - Gold Complexes: Gold(I) compounds like auranofin inhibit thiol-containing enzymes (e.g., thioredoxin reductase), inducing oxidative stress in cancer cells.
Antimicrobial and Antiarthritic Properties
- Gold vs. Iridium: Gold(I) complexes show broad-spectrum antimicrobial activity against gram-negative bacteria (MIC: 0.5–2.0 µg/mL), while iridium’s antimicrobial mechanisms remain underexplored . Gold’s antiarthritic action (e.g., auranofin) involves suppressing cytokine production, a mechanism absent in platinum and iridium complexes .
Toxicity and Pharmacokinetics
Nephrotoxicity
- Oxoplatinum vs. Cisplatin :
Oxoplatinum causes delayed nephrotoxicity (peak plasma creatinine: 1.5 mg/dL at 72 hours vs. 3.0 mg/dL for cisplatin) due to slower renal clearance (plasma half-life: 51–72 hours) . - Gold Complexes :
Gold accumulates in renal tissues but primarily induces hepatotoxicity, unlike platinum’s renal focus .
Pharmacokinetic Profiles
| Parameter | Oxoplatinum | Cisplatin | Auranofin (Gold) |
|---|---|---|---|
| Plasma Half-Life (h) | 51–72 | 20–30 | 14–21 |
| Renal Clearance (%) | 35–40 | 60–70 | <10 |
| Protein Binding (%) | 85–90 | 90–95 | 95–98 |
Comparative Data Tables
Table 1: Oxidation States and Coordination Geometries
| Compound | Common Oxidation States | Geometry | Key Ligands |
|---|---|---|---|
| Gold | +I, +III | Linear (Au(I)) | Phosphine, Thiolates |
| Iridium | +III, +IV | Octahedral | Chloride, Amines |
| Oxoplatinum | +IV | Octahedral | Cl⁻, OH⁻, NH₃ |
Table 2: Biomedical Efficacy in Preclinical Models
| Compound | IC₅₀ (µM) * | Therapeutic Index | Key Targets |
|---|---|---|---|
| Oxoplatinum | 0.8–1.2 | 12.5 | DNA cross-links |
| Cisplatin | 0.5–1.0 | 2.5 | DNA cross-links |
| Auranofin | 2.5–5.0 | 8.0 | Thioredoxin reductase |
IC₅₀ values for human ovarian cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
